molecular formula C9H3F18O3P B1595564 Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite CAS No. 66470-81-3

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite

Cat. No.: B1595564
CAS No.: 66470-81-3
M. Wt: 532.06 g/mol
InChI Key: MJOVEPJSFHDSOJ-UHFFFAOYSA-N
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Description

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: is a chemical compound with the molecular formula C9H3F18O3P and a molecular weight of 532.06 g/mol . It is a colorless liquid at room temperature, known for its excellent thermal stability, low reactivity, and unique electronic properties. This compound is widely used in various scientific and industrial applications due to its unique characteristics.

Synthetic Routes and Reaction Conditions:

  • Reaction of Lithium Salt with Phosphorus Trichloride: The compound can be synthesized by reacting the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl3).

  • Dehydration Reaction: this compound can also be prepared by dehydrating tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate through a controlled dehydration reaction.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above-mentioned methods, ensuring high purity and consistency. The process is typically carried out in controlled environments to prevent contamination and ensure safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, although it is relatively resistant to oxidation due to its fluorinated structure.

  • Reduction: Reduction reactions are less common with this compound, given its already reduced state.

  • Substitution Reactions: It can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxidation typically results in the formation of phosphoric acid derivatives.

  • Substitution Products: Substitution reactions can yield a variety of products, depending on the nucleophile used.

Scientific Research Applications

Flame Retardants

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite is widely utilized as a flame retardant in various materials:

  • Application Areas: Electronics and textiles.
  • Benefits: Enhances safety by significantly reducing flammability in products exposed to high temperatures .

Stabilizers in Polymers

This compound serves as an effective stabilizer in polymer formulations:

  • Functionality: Improves thermal and oxidative stability.
  • Importance: Extends the lifespan of plastic products used in demanding environments .

Pharmaceuticals

In the pharmaceutical industry, this compound acts as an intermediate:

  • Role: Facilitates the synthesis of various drug compounds.
  • Specific Use: Employed in the preparation of nucleoside H-phosphonates for oligonucleotide synthesis .

Coatings and Sealants

The compound is incorporated into coatings and sealants:

  • Properties Enhanced: Resistance to heat and chemicals.
  • Industrial Relevance: Suitable for harsh environments encountered in industrial applications .

Detailed Case Studies

Application AreaStudy ReferenceFindings
Oligonucleotide SynthesisJournal of the American Chemical Society Demonstrated the efficacy of this compound as a coupling agent for synthesizing oligodeoxyribonucleotides via the H-phosphonate approach.
Polymer StabilityCharacterization of Polymer Blends Highlighted the role of this compound in enhancing the thermal stability and longevity of polymer blends under thermal stress.
Flame RetardancyChem-Impex Product Overview Reported significant reductions in flammability of treated textiles compared to untreated samples.

Industrial Production Methods

The synthesis of this compound typically involves:

  • Reagents Used: Lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide and phosphorus trichloride (PCl₃).
  • Production Environment: Controlled conditions to ensure high purity and prevent contamination .

Mechanism of Action

The mechanism by which Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite exerts its effects involves its role as a ligand in coordination chemistry. It acts as a sterically hindered, weakly σ-donating, and strongly π-accepting ligand , forming stable complexes with various metal ions. This unique electronic property makes it valuable in catalysis and material science.

Comparison with Similar Compounds

  • Tris(pentafluorophenyl)phosphine: Another phosphorus-based compound with similar fluorinated structure.

  • Tris(pentafluorophenyl)borane: A boron-based compound with comparable properties.

  • Tris(trimethylsilyl) borate: A borate compound used in similar applications.

Uniqueness: Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite stands out due to its exceptional thermal stability and unique electronic properties, making it more suitable for high-temperature applications and advanced material synthesis compared to its counterparts.

Biological Activity

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (TFHP) is a chemical compound characterized by its unique molecular structure and properties. With the molecular formula C9H3F18O4PC_9H_3F_{18}O_4P and a molecular weight of approximately 548.06g/mol548.06\,g/mol, TFHP is primarily recognized for its applications in nucleic acid chemistry and organic synthesis. This article explores the biological activity of TFHP, focusing on its role as a phosphitylating agent in the synthesis of oligodeoxyribonucleotides, its interactions with biological molecules, and relevant case studies that highlight its significance in research.

TFHP exhibits biological activity primarily through its ability to act as a phosphitylating agent . This characteristic is crucial for the incorporation of phosphonate groups into nucleic acid sequences. The phosphonate modification enhances the stability of oligonucleotides against enzymatic degradation, making them valuable tools in molecular biology and therapeutic applications .

The compound's weak σ-donating and strong π-accepting properties facilitate its interaction with various biological molecules. This interaction is essential for the successful synthesis of modified nucleotides that can be utilized in various biochemical assays and therapeutic applications .

Applications in Nucleic Acid Chemistry

TFHP is employed extensively in the synthesis of oligodeoxyribonucleotides . The following table summarizes its applications:

Application Description
Phosphitylation TFHP provides reactive phosphonate groups that can be incorporated into nucleic acid sequences .
Oligonucleotide Synthesis It simplifies the activation processes on solid supports using N-methylimidazole, enhancing efficiency compared to traditional phosphoramidite chemistry .
Stabilization of Oligonucleotides The incorporation of phosphonate groups improves resistance to enzymatic degradation, increasing the lifespan and efficacy of oligonucleotides in biological systems .

Case Study 1: Synthesis of Nucleoside H-Phosphonate Units

In a study examining the utility of TFHP in synthesizing nucleoside H-phosphonate units, researchers demonstrated that TFHP could be activated by pyridine to yield reactive intermediates. The synthesis involved treating nucleoside derivatives with TFHP under controlled conditions to produce modified nucleotides suitable for further biochemical studies .

Case Study 2: Comparison with Traditional Methods

Research comparing TFHP with traditional phosphoramidite chemistry highlighted several advantages. TFHP allowed for simplified reaction conditions and improved yields in oligonucleotide synthesis. This study emphasized the versatility of TFHP as a reagent in modern nucleic acid chemistry .

Safety and Hazard Classification

While TFHP has significant applications in research and industry, it is essential to consider safety aspects:

  • Hazard Classifications :
    • Eye Irritation (Category 2)
    • Skin Irritation (Category 2)
    • Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory System) .
  • Safety Precautions : Users should employ appropriate personal protective equipment (PPE) when handling this compound due to its irritant properties.

Chemical Reactions Analysis

Phosphitylation of Nucleosides

THFP reacts with nucleosides to form deoxyribonucleoside 3′-bis(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite units, a critical step in oligonucleotide synthesis. This reaction is catalyzed by bases like triethylamine or N-methylimidazole (Melm) .

Key Observations:

  • Reactivity: Complete conversion of THFP to H-phosphonate diesters within 10 minutes at room temperature (observed via ³¹P-NMR) .

  • Yield: Up to 89% isolated yield for protected dithymidine (3′-5′) phosphonate .

Mechanism:

  • Nucleophilic attack by the 5′-OH group of the nucleoside on the phosphorus center of THFP.

  • Displacement of the hexafluoroisopropyloxy group, forming a phosphite triester intermediate.

  • Hydrolysis or oxidation to stabilize the product .

Reaction with Sulfenate Esters to Form Phosphoranes

THFP reacts with 1,1,1,3,3,3-hexafluoroisopropyl benzenesulfenate to yield tetrakis(1,1,1,3,3,3-hexafluoroisopropoxy)(phenylthio)phosphorane, a hypervalent phosphorus compound .

Reaction Scheme:

[(CF3)2CHO]3P+PhS-OCH(CF3)2[(CF3)2CHO]4P(SPh)[(\text{CF}_3)_2\text{CHO}]_3\text{P} + \text{PhS-OCH(CF}_3\text{)}_2 \rightarrow [(\text{CF}_3)_2\text{CHO}]_4\text{P(SPh)}

Applications:

  • Intermediate in synthesizing sulfur-containing phosphorus ligands.

  • Stabilizer in high-temperature polymer formulations .

Role in Flame Retardancy and Polymer Stabilization

While not a direct chemical reaction, THFP’s incorporation into polymers enhances thermal stability (up to 300°C) and flame retardancy via radical scavenging mechanisms .

Key Data:

PropertyValue
Thermal Decomposition>250°C (onset)
Oxygen Index28–32% (improves flame resistance)

Q & A

Basic Research Questions

Q. What is the synthetic route for Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite, and what reaction conditions optimize its yield?

The compound is synthesized via the reaction of the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl₃) in the presence of a catalytic amount of triethylamine. This method achieves high yields (>90%) by leveraging the strong nucleophilicity of the hexafluoro-2-propoxide ion and the controlled reactivity of PCl₃. The reaction requires anhydrous conditions to prevent hydrolysis of intermediates .

Q. How is this compound utilized in oligonucleotide synthesis?

This phosphite acts as a phosphonylating agent in the H-phosphonate approach for solid-phase oligonucleotide synthesis. It reacts with deoxyribonucleosides under mild conditions (e.g., triethylamine catalysis) to form 3′-H-phosphonate units, which are critical for internucleotide bond formation. The hexafluoro-2-propyl group enhances reactivity while minimizing side reactions, enabling efficient coupling with nucleophiles like 1,3-dimethyl-2-chloro-imidazolinium chloride (DMCI) .

Q. What precautions are necessary for handling this compound in laboratory settings?

The compound is moisture-sensitive and requires storage in anhydrous, inert environments (e.g., under argon or nitrogen). Decomposition occurs at temperatures above 200°C, necessitating controlled heating during reactions. Personal protective equipment (gloves, goggles) and fume hoods are mandatory to avoid inhalation or skin contact .

Advanced Research Questions

Q. What mechanistic insights explain the electrochemical stability of this compound in battery electrolytes?

Density functional theory (DFT) calculations reveal a decomposition potential of 1.92 V for this phosphite, higher than conventional solvents like ethylene carbonate (1.41 V). The electron-withdrawing hexafluoro groups stabilize the phosphite against oxidation, making it suitable as an electrolyte additive in dual-ion batteries (DIBs) to suppress parasitic decomposition and extend cycle life .

Q. How does the hexafluoro-2-propyl group influence transesterification kinetics in phosphotriester chemistry?

The hexafluoro-2-propyl group acts as a transient protective group in phosphotriester synthesis. It undergoes stepwise transesterification with alcohols, facilitated by its strong electron-withdrawing nature, which activates the phosphorus center. Cleavage is achieved using tetramethylguanidinium syn-2-pyridine-carboxaldoxime, enabling precise control over reaction progress without premature deprotection .

Q. What advancements have been made in the phosphite method for oligodeoxyribonucleotide synthesis using this reagent?

Recent improvements involve coupling this compound with bis(1,1,1,3,3,3-hexafluoro-2-propyl)-2-propyl phosphite as a capping agent. Activation by N-methylimidazole enables a one-pot reaction on solid supports, eliminating separate hydrolysis and capping steps. This method reduces side reactions and enhances scalability compared to traditional H-phosphonate approaches .

Q. How do structural modifications of this compound impact its reactivity in cross-dehydrogenative coupling (CDC) reactions?

The hexafluoro-2-propyl group lowers the activation energy for C–H bond cleavage in CDC reactions by stabilizing transition states through electron-deficient phosphorus intermediates. This property enables metal-free coupling of aromatic C–H bonds, expanding its utility in synthesizing complex organic frameworks .

Preparation Methods

General Synthetic Strategy

The predominant and well-documented preparation method for tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite involves the reaction of the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with phosphorus trichloride (PCl3). This approach leverages the nucleophilicity of the alkoxide ion and the electrophilicity of PCl3 to form the phosphite ester.

Reaction Scheme:

$$
3 \text{LiOCH(CF}3)2 + \text{PCl}3 \rightarrow \text{P}(OCH(CF3)2)3 + 3 \text{LiCl}
$$

This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of reactive intermediates and products.

Detailed Preparation Method

3.1. Preparation of Lithium Salt of 1,1,1,3,3,3-Hexafluoro-2-propoxide

  • Starting from 1,1,1,3,3,3-hexafluoro-2-propanol, the lithium salt is generated by treatment with an organolithium reagent such as n-butyllithium or lithium hydride.
  • The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) to avoid moisture and oxygen interference.

3.2. Reaction with Phosphorus Trichloride

  • The lithium salt solution is slowly added to a cooled solution of PCl3, typically maintained at 0°C to control the exothermicity.
  • Stirring is continued until the reaction is complete, usually monitored by ^31P NMR or other analytical techniques.
  • The byproduct lithium chloride precipitates and is removed by filtration.

3.3. Purification

  • The crude product is purified by vacuum distillation due to its relatively low boiling point (~130°C).
  • The final product is a clear, colorless to almost colorless liquid with a purity of at least 98% (GC assay).

Analytical Data and Physical Properties

Property Data
Molecular Formula C₉H₃F₁₈O₃P
Molecular Weight 532.06 g/mol
Boiling Point 130 °C (literature value)
Density 1.69 g/mL at 25 °C
Refractive Index (n20/D) 1.300 (literature value)
Purity (GC assay) ≥ 98%
Appearance Colorless to almost colorless liquid

Summary Table of Preparation Method

Step Reagents/Conditions Notes
1. Formation of lithium alkoxide 1,1,1,3,3,3-Hexafluoro-2-propanol + n-BuLi or LiH in THF, inert atmosphere Generates lithium salt intermediate
2. Reaction with PCl3 Addition of lithium salt to PCl3 at 0°C under inert atmosphere Forms this compound and LiCl
3. Work-up Filtration to remove LiCl, solvent removal Isolation of crude product
4. Purification Vacuum distillation at ~130°C Yields pure phosphite ester

Properties

IUPAC Name

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F18O3P/c10-4(11,12)1(5(13,14)15)28-31(29-2(6(16,17)18)7(19,20)21)30-3(8(22,23)24)9(25,26)27/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOVEPJSFHDSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(F)(F)F)OP(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F18O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20318694
Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
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URL https://comptox.epa.gov/dashboard/DTXSID20318694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66470-81-3
Record name 66470-81-3
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Record name Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphite
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Record name Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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